5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
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Overview
Description
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a furan ring, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form corresponding hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-pyrazole-4-amine
- 5-(Furan-2-yl)-1H-pyrazole-4-amine
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-amine
Uniqueness
5-(Furan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the combination of the furan ring, pyrazole ring, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F3N3O |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
5-(furan-2-yl)-1-methyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H8F3N3O/c1-15-7(5-3-2-4-16-5)6(13)8(14-15)9(10,11)12/h2-4H,13H2,1H3 |
InChI Key |
RCFVLNGUYNCPSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)N)C2=CC=CO2 |
Origin of Product |
United States |
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